molecular formula C12H11ClN2 B15271865 N-[(3-chlorophenyl)methyl]pyridin-3-amine

N-[(3-chlorophenyl)methyl]pyridin-3-amine

Cat. No.: B15271865
M. Wt: 218.68 g/mol
InChI Key: SHSYRKIOVQHNKQ-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]pyridin-3-amine is an organic compound with the molecular formula C12H11ClN2 It is a derivative of pyridine and is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]pyridin-3-amine typically involves the reaction of 3-chlorobenzyl chloride with pyridin-3-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]pyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: A compound with a similar structure but different pharmacological properties.

    N-(pyridin-4-yl)pyridin-4-amine: Another pyridine derivative with distinct chemical and biological activities.

Uniqueness

N-[(3-chlorophenyl)methyl]pyridin-3-amine is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H11ClN2/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12/h1-7,9,15H,8H2

InChI Key

SHSYRKIOVQHNKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=CN=CC=C2

Origin of Product

United States

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